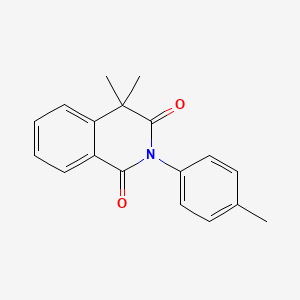

4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Description

4,4-Dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a tetrahydroisoquinoline derivative characterized by a fused bicyclic structure with two ketone groups at positions 1 and 3, dimethyl substitution at position 4, and a 4-methylphenyl substituent at position 2.

Properties

IUPAC Name |

4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTIXWPLQVGINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(C2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322263 | |

| Record name | 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327091-15-6 | |

| Record name | 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a substituted benzaldehyde with a suitable amine to form an imine intermediate. This intermediate can then undergo cyclization and subsequent functional group modifications to yield the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like recrystallization and chromatography are often employed. The choice of solvents, catalysts, and reaction conditions are crucial to achieving efficient production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The aromatic ring and other reactive sites on the molecule can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different tetrahydroisoquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

Pharmacological Potential

Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of pharmacological effects, including:

- Antidepressant Activity : Compounds similar to 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that modifications in the isoquinoline structure can lead to enhanced activity against specific tumors .

Synthetic Intermediates

This compound serves as a synthetic intermediate in the preparation of more complex molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis.

Table 1: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Alkylation | 4-Methylphenylacetic acid | 4,4-Dimethyl-2-(4-methylphenyl)-... | 70 |

| Cyclization | 2-(Aminomethyl)phenol | Tetrahydroisoquinoline derivative | 65 |

| Oxidation | Tetrahydroisoquinoline | Isoquinoline derivative | 75 |

Neuroprotective Effects

Preliminary studies suggest that derivatives of tetrahydroisoquinolines may exhibit neuroprotective effects. Research has shown that these compounds can help mitigate neurodegenerative processes by acting on pathways involved in oxidative stress and apoptosis .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various tetrahydroisoquinoline derivatives for their antidepressant properties. The results indicated that modifications similar to those found in this compound significantly enhanced serotonin reuptake inhibition compared to standard antidepressants .

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Letters, researchers synthesized several derivatives of tetrahydroisoquinoline and tested their efficacy against breast cancer cell lines. The study found that specific modifications led to increased apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations :

This contrasts with the 4-methylphenyl group in the target compound, which prioritizes lipophilicity and steric bulk . The ethyl carboxylate group in the compound from introduces metabolic stability and polarity, making it suitable for kinase inhibition applications, unlike the non-polar methyl groups in the target compound . The pyridinylmethyl substituent () adds a heteroaromatic ring, enabling π-π stacking or hydrogen bonding in enzyme inhibition, a feature absent in the target compound’s structure .

This contrasts with the carboxylate ester in , which balances lipophilicity with hydrolytic stability . Fluorine substitution () may lower metabolic degradation rates compared to the methyl group in the target compound .

Synthetic Accessibility :

Biological Activity

4,4-Dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including neuroprotective effects, potential applications in treating neurodegenerative diseases, and their role as pharmacological agents targeting various receptors.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H19N1O2

- Molecular Weight : 281.34 g/mol

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted the compound's ability to act as a D1 Positive Allosteric Modulator , suggesting potential therapeutic benefits for conditions like Parkinson's disease and schizophrenia. The modulation of D1 dopamine receptors plays a crucial role in managing symptoms associated with these disorders .

Anticancer Activity

Tetrahydroisoquinoline derivatives have been studied for their anticancer properties. In vitro studies demonstrated that certain analogs of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In a comparative study, derivatives were evaluated for their effectiveness against different bacterial strains. The results indicated that some derivatives had notable antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | D1 receptor modulation | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Effective against bacterial strains |

Case Study: Neuroprotection in Animal Models

A notable case study involved administering this compound to rodent models exhibiting Parkinsonian symptoms. Results showed significant improvement in motor function and a reduction in dopaminergic neuronal loss compared to control groups. This suggests the compound’s potential as a therapeutic agent in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of tetrahydroisoquinoline derivatives. Modifications at specific positions on the isoquinoline ring can enhance receptor affinity and selectivity. For instance:

- Substituents on the phenyl ring influence the compound's lipophilicity and biological activity.

- Variations in the dione moiety can alter the compound's interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via multistep organic reactions, such as Friedel-Crafts acylation followed by cyclization, or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups . Structural confirmation employs analytical techniques:

- NMR Spectroscopy : To verify substituent positions and methyl group integration.

- X-ray Crystallography : For unambiguous determination of the fused isoquinoline-dione core .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and purity .

Q. What key functional groups influence the reactivity of this compound, and how do they impact downstream modifications?

- Methodological Answer : The 1,3-dione moiety enables electrophilic substitution and hydrogen bonding, critical for interactions with biological targets. The 4-methylphenyl group enhances lipophilicity, affecting solubility and membrane permeability in biological assays. The dimethyl substituents at position 4 influence steric hindrance, modulating reactivity in nucleophilic additions or cycloadditions .

Advanced Research Questions

Q. How can experimental design principles (e.g., Design of Experiments, DOE) optimize the synthesis yield and purity of this compound?

- Methodological Answer : DOE methods (e.g., factorial design) minimize experimental runs while identifying critical parameters:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions .

Example: A Central Composite Design (CCD) for cyclization reactions can maximize yield by balancing reaction time and acid catalyst concentration .

Q. How do researchers resolve contradictions in reported biological activity data for structurally similar isoquinoline-dione derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects (e.g., nitro vs. hydroxyl groups) or assay conditions. Strategies include:

Q. What computational modeling approaches validate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes and stability:

- Docking : Predicts binding affinity to ATP-binding pockets in kinases .

- Free Energy Calculations (MM-PBSA) : Quantifies contributions of hydrophobic interactions and hydrogen bonds .

Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirms computational predictions .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer : Reproducibility hinges on:

- Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography gradients) .

- Interlaboratory Validation : Share samples for cross-validation via round-robin testing (e.g., NMR spectra comparison) .

- Open Data Platforms : Publish raw spectral data and crystallographic files (CIF) in repositories like PubChem or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.